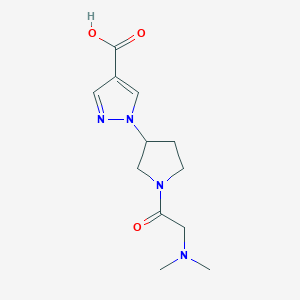
Methyl 4-(1-acetylpiperazin-2-yl)benzoate
Descripción general
Descripción
“Methyl 4-(1-acetylpiperazin-2-yl)benzoate” is a chemical compound with the CAS Number: 1035271-10-3. It has a molecular weight of 262.31 and its linear formula is C14 H18 N2 O3 .
Molecular Structure Analysis
The molecular structure of “Methyl 4-(1-acetylpiperazin-2-yl)benzoate” is represented by the linear formula C14 H18 N2 O3 . This indicates that the molecule consists of 14 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms.Physical And Chemical Properties Analysis
“Methyl 4-(1-acetylpiperazin-2-yl)benzoate” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current literature.Aplicaciones Científicas De Investigación
Photopolymerization Applications
Methyl 4-(1-acetylpiperazin-2-yl)benzoate has applications in photopolymerization. A study demonstrated its use in nitroxide-mediated photopolymerization, indicating its potential in creating specific polymer structures under UV irradiation, showcasing changes in photophysical or photochemical properties (Guillaneuf et al., 2010).
Tubulin Polymerization Inhibition
Research has shown its relevance in inhibiting tubulin polymerization, with significant antiproliferative activity against human cancer cells. This property makes it a candidate for cancer therapeutics, particularly in targeting microtubule formation and inducing cell cycle arrest in cancer cells (Minegishi et al., 2015).
Antipyretic Activity
The compound has been explored for its antipyretic (fever-reducing) properties. Studies on derivatives of this compound have demonstrated their effectiveness in reducing body temperature, making them relevant in the development of new antipyretic drugs (Kravchenko et al., 2018).
PPARgamma Agonist Properties
It also has been studied as a PPARgamma agonist, which is significant for metabolic disorders like diabetes. The compound's modification and optimization could lead to new treatments for such conditions (Collins et al., 1998).
Synthetic Cannabinoid Receptor Agonists
Additionally, it has been investigated in the context of synthetic cannabinoid receptor agonists (SCRAs). This research is vital for understanding and potentially regulating the effects of these substances in clinical and forensic settings (Brandt et al., 2020).
Safety And Hazards
The safety data sheet (SDS) for “Methyl 4-(1-acetylpiperazin-2-yl)benzoate” indicates that it should be stored in a dark place, sealed, and dry . The SDS provides guidance on handling and storage, exposure controls, personal protection, physical and chemical properties, stability and reactivity, toxicological information, and more .
Propiedades
IUPAC Name |
methyl 4-(1-acetylpiperazin-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-10(17)16-8-7-15-9-13(16)11-3-5-12(6-4-11)14(18)19-2/h3-6,13,15H,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMDZIUBHKDJJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCNCC1C2=CC=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(1-acetylpiperazin-2-yl)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[5-Iodo-4-(1-methanesulfonyl-piperidin-3-yl)-pyrimidin-2-yl]-dimethyl-amine](/img/structure/B1399201.png)

![Isopropyl-(6-piperidin-3-yl-4-trifluoromethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-amine](/img/structure/B1399203.png)



